REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([OH:21])=[C:7]([C:12]([CH3:20])([CH3:19])[CH2:13][CH2:14][CH2:15][C:16](O)=[O:17])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.C1(C)C=CC=CC=1.[CH3:33][C:34]([NH2:41])([CH3:40])[CH2:35][C:36]([CH3:39])([CH3:38])[CH3:37]>CCOCC>[C:1]([C:5]1[C:6]([OH:21])=[C:7]([C:12]([CH3:20])([CH3:19])[CH2:13][CH2:14][CH2:15][C:16]([NH2:41])=[O:17])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:33][C:34]([NH2:41])([CH3:40])[CH2:35][C:36]([CH3:39])([CH3:38])[CH3:37]
|
Name
|
5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)C(CCCC(=O)O)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)(C)C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were then stripped off at room temperature
|
Type
|
TEMPERATURE
|
Details
|
this mixture heated for 3 hours on a steam-bath
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the ether solution was washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether and crystallisation from 60°-80° C. petroleum-ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)C(CCCC(=O)N)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)(C)C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |